Kinase Selectivity Fingerprint: TLK2 Inhibition (IC50 ≈ 88–100 nM) with Selectivity over ITK
In kinase panel screening, 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CHEMBL5555855) inhibited human tousled-like kinase 2 (TLK2) with IC50 values of 88–100 nM in a radiometric hotspot assay (20 min preincubation, 120 min incubation with ³³P-ATP) [1]. The same compound showed substantially weaker activity against interleukin-2-inducible T-cell kinase (ITK), with an IC50 of 1,000 nM in an IMAP fluorescence polarization assay—representing an approximately 10- to 11-fold selectivity window for TLK2 over ITK within the same screening panel [2]. This intrapanel selectivity profile ensures the compound is not a promiscuous kinase inhibitor, an attribute critical for chemical probe qualification and target deconvolution studies.
| Evidence Dimension | Kinase inhibition potency and selectivity (IC50) |
|---|---|
| Target Compound Data | TLK2 IC50 = 88–100 nM; ITK IC50 = 1,000 nM |
| Comparator Or Baseline | Intrapanel ITK IC50 = 1,000 nM (TLK2/ITK selectivity ratio ≈ 10–11×) |
| Quantified Difference | ~10- to 11-fold selectivity for TLK2 over ITK |
| Conditions | Hotspot radiometric assay (TLK2); IMAP fluorescence polarization assay (ITK) |
Why This Matters
A defined TLK2/ITK selectivity window differentiates this compound from non-selective kinase inhibitors and supports its use as a chemical biology tool for TLK2-associated pathways without confounding ITK-mediated off-target effects.
- [1] BindingDB Entry BDBM50634882 / CHEMBL5555855. TLK2 inhibition IC50: 88–100 nM. Accessed April 2026. View Source
- [2] BindingDB Entry BDBM515338 / US11110088, Compound Table 1.12. ITK inhibition IC50: 1,000 nM. Accessed April 2026. View Source
